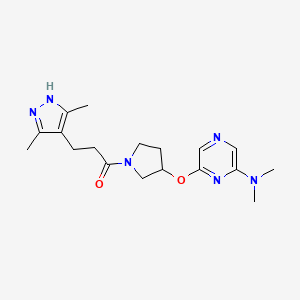
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H26N6O2 and its molecular weight is 358.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a novel pyrazole derivative that has gained attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 286.33 g/mol
- SMILES Notation : CC(C(=O)N1CC(CNC2=C(N=C(N=C2)C(=N)C(=O)C(C)=C(C)C)=N)=O)=C
Research indicates that pyrazole derivatives exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
- Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, thereby reducing oxidative stress .
- Modulation of Signaling Pathways : Compounds containing pyrazole rings have been shown to influence key signaling pathways involved in cell proliferation and apoptosis .
Pharmacological Activities
- Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For instance, similar pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. Pyrazole derivatives have been evaluated against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
- Anticancer Potential : Compounds with similar structural motifs have been investigated for their anticancer properties, particularly against breast and colon cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study 1: Anti-inflammatory Efficacy
A series of experiments were conducted to evaluate the anti-inflammatory effects of related pyrazole compounds in a carrageenan-induced edema model in rats. The results indicated that compounds with a similar structure to the target compound significantly reduced paw swelling compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values ranged from 5 to 15 µM, indicating substantial potency against these cancer types .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often closely related to their structural features:
- Substituents on the Pyrazole Ring : Modifications at positions 3 and 5 of the pyrazole ring significantly influence potency and selectivity towards different biological targets.
Propiedades
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-12-15(13(2)22-21-12)5-6-18(25)24-8-7-14(11-24)26-17-10-19-9-16(20-17)23(3)4/h9-10,14H,5-8,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKIADGOPSNGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














